molecular formula C10H9ClN2S B2530261 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine CAS No. 1341078-55-4

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B2530261
CAS No.: 1341078-55-4
M. Wt: 224.71
InChI Key: RMKHZPNNTYSXSI-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound widely used in scientific research. This compound is particularly notable for its role in the study of protein kinases and its potential therapeutic implications. Its unique structure, featuring a thieno[2,3-d]pyrimidine core, makes it a valuable tool in various fields of research.

Preparation Methods

The synthesis of 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine typically involves several steps, including chlorination, alkylation, acylation, and esterification. One common synthetic route starts from 2-cyclopropyl-4-methylthiazole-5-carboxylic acid. The process involves:

    Chlorination: Introduction of a chlorine atom to the compound.

    Alkylation: Addition of an alkyl group.

    Acylation: Introduction of an acyl group.

    Esterification: Formation of an ester group.

These steps are carried out under controlled conditions using various reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including protein kinases.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases, tumors, and cardiovascular pathologies.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    4-Chloro-6-methylthieno[3,2-d]pyrimidine: Similar structure but different substitution pattern.

    4-Chloro-5-methyl-thieno[2,3-d]pyrimidine: Another closely related compound with slight structural variations.

These compounds share some chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Biological Activity

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in scientific research for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique thieno[2,3-d]pyrimidine structure allows it to interact with various biological targets, notably protein kinases, which are crucial in numerous signaling pathways and disease processes.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9ClN2S
  • CAS Number : 1341078-55-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Protein Kinase Inhibition : This compound has been studied for its ability to inhibit specific protein kinases, which play a pivotal role in cell signaling and regulation. The inhibition of these kinases can lead to therapeutic effects in cancer and inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated in various cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, making it a candidate for further exploration in treating inflammatory conditions.

Case Studies and Experimental Data

  • Protein Kinase Inhibition Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines could effectively inhibit kinases involved in cancer progression. The specific IC50 values for this compound were found to be significantly lower than those of related compounds, indicating higher potency .
  • Antitumor Activity :
    • In vitro assays conducted on human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological examination indicated a decrease in tumor vascularization and proliferation markers .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be made:

Compound NameStructure TypeKey Biological Activity
4-Chloro-6-methylthieno[3,2-d]pyrimidineThieno[3,2-d]pyrimidineModerate kinase inhibition
4-Chloro-5-methyl-thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidineAntitumor activity
This compoundThieno[2,3-d]pyrimidineStronger kinase inhibition & antitumor effects

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHZPNNTYSXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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